5-Fluoro-2-((methylamino)methyl)phenol
Description
5-Fluoro-2-((methylamino)methyl)phenol is a fluorinated phenolic compound characterized by a fluorine atom at the 5-position of the aromatic ring and a methylaminomethyl (-CH₂-NH-CH₃) group at the 2-position. Its molecular formula is C₈H₉FNO, with a molecular weight of 153.16 g/mol. The methylaminomethyl group contributes to hydrogen bonding and ionic interactions, making the compound a candidate for targeting biological macromolecules such as enzymes or receptors .
Properties
Molecular Formula |
C8H10FNO |
|---|---|
Molecular Weight |
155.17 g/mol |
IUPAC Name |
5-fluoro-2-(methylaminomethyl)phenol |
InChI |
InChI=1S/C8H10FNO/c1-10-5-6-2-3-7(9)4-8(6)11/h2-4,10-11H,5H2,1H3 |
InChI Key |
YNNMFFRYNRBRII-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C=C(C=C1)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-((methylamino)methyl)phenol can be achieved through several methods. One common approach involves the reaction of 5-fluoro-2-nitrophenol with formaldehyde and methylamine under acidic conditions. The nitro group is reduced to an amino group, followed by methylation to yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-((methylamino)methyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-2-((methylamino)methyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-((methylamino)methyl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The biological and chemical properties of fluorinated phenolic derivatives are highly sensitive to substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
| Compound Name | Substituents (Position) | Molecular Formula | Key Functional Groups | Unique Properties |
|---|---|---|---|---|
| 5-Fluoro-2-((methylamino)methyl)phenol | F (5), -CH₂NHCH₃ (2) | C₈H₉FNO | Phenol, methylamino, fluorine | Enhanced receptor affinity due to fluorine and amine synergy |
| 5-Methoxy-2-((methylamino)methyl)phenol | OCH₃ (5), -CH₂NHCH₃ (2) | C₉H₁₃NO₂ | Phenol, methylamino, methoxy | Increased lipophilicity but reduced metabolic stability compared to fluoro analogs |
| 5-Fluoro-2-(1-piperazinylmethyl)Phenol | F (5), -CH₂-piperazine (2) | C₁₁H₁₄FN₃O | Phenol, piperazinyl, fluorine | Broader hydrogen-bonding capacity due to piperazine; potential kinase inhibition |
| 5-Fluoro-2-methoxyphenol | F (5), OCH₃ (2) | C₇H₇FO₂ | Phenol, methoxy, fluorine | Limited amine-mediated interactions; simpler reactivity profile |
| (5-Amino-2-fluorophenyl)methanol | NH₂ (5), -CH₂OH (2) | C₇H₈FNO | Phenol, amino, fluorine | Amino group enhances hydrogen bonding but lacks methylamino’s steric effects |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
